

An In-depth Technical Guide to Azido-PEG16-Boc

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Compound of Interest

Compound Name: Azido-PEG16-Boc

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG16-Boc is a heterobifunctional linker molecule playing a crucial role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical properties, a representative experimental workflow for its application, and key data for its use in a laboratory setting.

Core Properties and Specifications

Azido-PEG16-Boc is characterized by a polyethylene glycol (PEG) spacer of 16 ethylene glycol units, flanked by an azide ($-N_3$) group on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other. This structure imparts desirable characteristics for bioconjugation: the PEG spacer enhances solubility and reduces non-specific interactions, the azide group allows for specific ligation via "click chemistry," and the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	$C_{39}H_{77}N_3O_{18}$	[1][2]
Molecular Weight	876.04 g/mol	[1][2]
Purity	>96%	[1]

Applications in Bioconjugation and Drug Development

The primary utility of **Azido-PEG16-Boc** lies in its ability to covalently link two different molecular entities in a controlled, stepwise manner.

- **PROTAC Synthesis:** It serves as a PEG-based linker for the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[\[2\]](#)
- **Click Chemistry:** The azide group is a key functional group for click chemistry reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN to form a stable triazole linkage.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Sequential Conjugation:** The Boc-protected amine allows for a second conjugation step after the azide has been reacted. The Boc group is stable under click chemistry conditions and can be selectively removed later to expose the primary amine for reaction with an activated ester (e.g., NHS ester) or other amine-reactive functional groups.

Experimental Protocols

Below is a representative two-step protocol for the use of **Azido-PEG16-Boc** in conjugating an alkyne-modified molecule and an NHS-ester-modified molecule.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate **Azido-PEG16-Boc** to an alkyne-containing molecule.

Materials:

- **Azido-PEG16-Boc**
- Alkyne-modified molecule of interest
- Copper(II) sulfate (CuSO_4)

- Sodium ascorbate
- Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

- Dissolve **Azido-PEG16-Boc** and a slight molar excess (1.1 equivalents) of the alkyne-modified molecule in the chosen solvent.
- In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
- In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.
- Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
- Add the CuSO₄ solution to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
- Upon completion, purify the product using column chromatography or HPLC to isolate the Boc-PEG16-conjugate.

Step 2: Boc Deprotection and Amide Bond Formation

Objective: To deprotect the Boc group and conjugate the resulting amine with an NHS-ester-modified molecule.

Materials:

- Boc-PEG16-conjugate from Step 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- NHS-ester-modified molecule of interest

- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Solvent (e.g., DMF, DMSO)

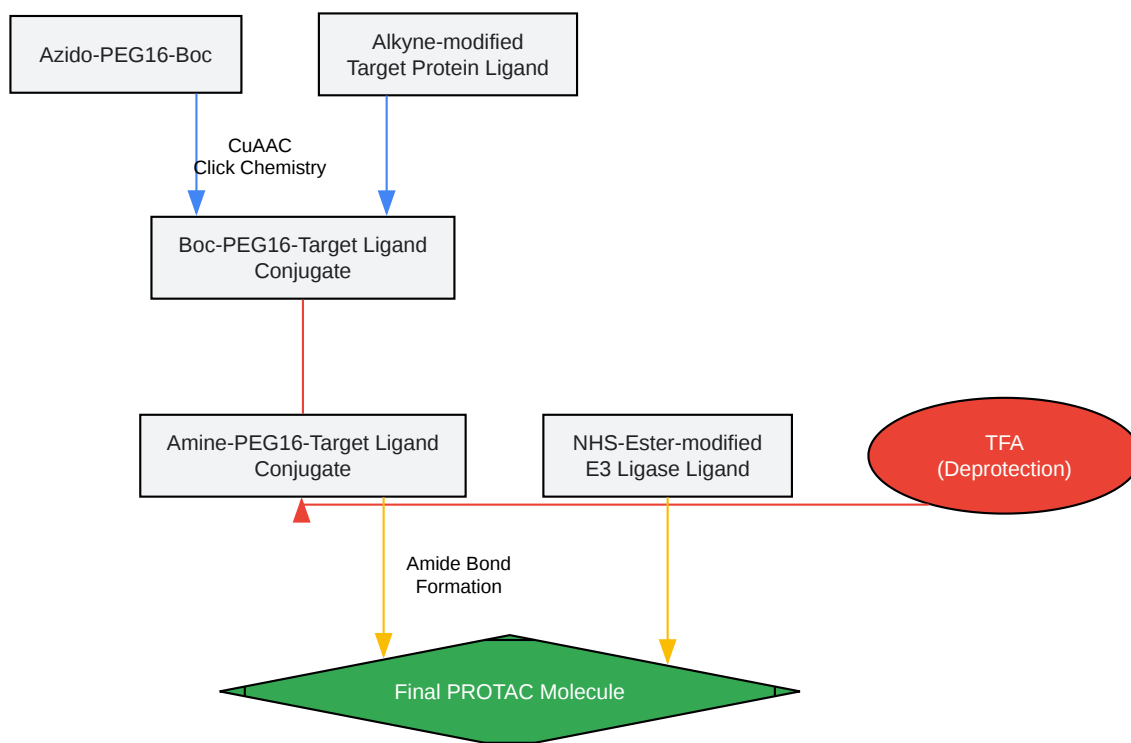
Procedure:

- Boc Deprotection:
 - Dissolve the Boc-PEG16-conjugate in DCM.
 - Add an excess of TFA (e.g., 20-50% v/v).
 - Stir the reaction at room temperature for 1-2 hours.
 - Monitor the deprotection by TLC or LC-MS.
 - Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG16-conjugate is often used directly in the next step.
- Amide Bond Formation:
 - Dissolve the deprotected amine-PEG16-conjugate in an anhydrous aprotic solvent like DMF or DMSO.
 - Add the NHS-ester-modified molecule (1.1 equivalents).
 - Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.
 - Stir the reaction at room temperature for 2-4 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, purify the final bioconjugate product by HPLC.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC using **Azido-PEG16-Boc** as the linker, connecting a target protein ligand and an E3

ligase ligand.



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